4-Hydroxyglibenclamide

概要

説明

rac-trans-4-ヒドロキシグリブリド: は、スルホニル尿素系薬剤であるグリブリドの活性代謝物です。 これは、シトクロムP450アイソフォームCYP2C8およびCYP2C9によってグリブリドから形成されます 。 この化合物は、SUR1/Kir6.2の高親和性および低親和性部位において、ラット脳シナプトソームへのグリブリド結合を阻害する役割を果たすことで知られており、IC50値はそれぞれ0.95 nMおよび100 nMです .

準備方法

合成経路と反応条件: rac-trans-4-ヒドロキシグリブリドは、シトクロムP450酵素、特にCYP2C8およびCYP2C9の作用によってグリブリドから合成されます 。 この反応は、グリブリドのシクロヘキシル環の水酸化を伴い、rac-trans-4-ヒドロキシグリブリドが生成されます .

工業的生産方法: rac-trans-4-ヒドロキシグリブリドの工業的生産は、通常、水酸化反応を促進するために生体触媒または化学触媒を使用します。 このプロセスは、最終生成物の高収率と高純度を確保するために最適化されています .

化学反応の分析

反応の種類: rac-trans-4-ヒドロキシグリブリドは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基は、さらに酸化されてケトンまたはアルデヒドを形成することができます。

還元: この化合物は、還元反応を起こしてアルコールまたは他の還元された形態を形成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

生成される主な生成物:

酸化: ケトンまたはアルデヒドの形成。

還元: アルコールまたは他の還元された形態の形成。

置換: 異なる官能基を持つ置換誘導体の形成.

科学的研究の応用

rac-trans-4-ヒドロキシグリブリドは、以下を含む幅広い科学研究の応用を持っています。

作用機序

rac-trans-4-ヒドロキシグリブリドは、膵臓β細胞におけるSUR1/Kir6.2複合体へのグリブリドの結合を阻害することによって効果を発揮します。 この阻害は、ATP感受性カリウムチャネルの閉鎖につながり、細胞膜の脱分極とそれに続くインスリンの放出をもたらします 。 このプロセスに関与する分子標的には、カリウムチャネルのSUR1およびKir6.2サブユニットが含まれます .

類似化合物との比較

類似化合物:

- 4-trans-ヒドロキシシクロヘキシルグリブリド

- 4-trans-ヒドロキシグリベンクラミド

比較: rac-trans-4-ヒドロキシグリブリドは、異なるIC50値でSUR1/Kir6.2複合体へのグリブリド結合を特異的に阻害することにおいてユニークです。 この特異性は、グリブリドとその代謝物の薬理学的効果を研究するための貴重なツールとなります .

生物活性

4-Hydroxyglibenclamide, also known as 4-trans-hydroxyglibenclamide, is a significant metabolite of glibenclamide (glyburide), a second-generation sulfonylurea used primarily in the management of type 2 diabetes mellitus. Understanding the biological activity of this compound is crucial for assessing its pharmacological effects and therapeutic potential.

Chemical Structure and Properties

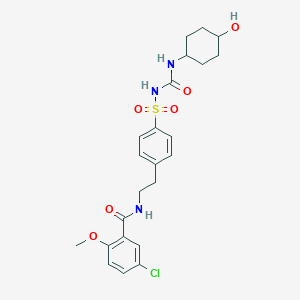

This compound is characterized by the following chemical structure:

- Chemical Formula : C23H28ClN3O5S

- Molecular Weight : 494.99 g/mol

- CAS Number : 102038-77-8

The compound features a hydroxyl group at the fourth position of the glibenclamide structure, which significantly influences its biological activity compared to its parent compound.

This compound operates primarily through the inhibition of ATP-sensitive potassium channels (K_ATP channels) in pancreatic beta-cells, leading to increased insulin secretion. This mechanism is crucial for lowering blood glucose levels. The compound binds to sulfonylurea receptors (SUR1), facilitating calcium influx into cells, which promotes insulin exocytosis.

Table 1: Comparative Potency of Glibenclamide and this compound

| Compound | IC50 (nM) | Relative Potency |

|---|---|---|

| Glibenclamide | 0.15 | 1 (reference) |

| This compound | 0.95 | 6.5 times less potent than glibenclamide |

The potency data indicate that while this compound retains some hypoglycemic activity, it is significantly less effective than glibenclamide itself .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Following administration, this compound is rapidly absorbed but exhibits a longer half-life compared to glibenclamide.

- Metabolism : It is primarily metabolized in the liver, with studies indicating that metabolic pathways may differ based on genetic factors such as mutations in HNF-1α, which affect drug clearance rates .

- Excretion : The compound is eliminated via renal pathways, with metabolites being excreted in urine.

Case Studies and Research Findings

- Hypoglycemic Activity : A study demonstrated that this compound has a hypoglycemic effect but requires higher doses compared to glibenclamide to achieve similar reductions in blood glucose levels. Specifically, it was found to be about 6.5 times less potent than glibenclamide under experimental conditions .

- Patient Sensitivity : Research involving patients with mutations in the HNF-1α gene showed altered responses to sulfonylureas, including increased sensitivity to both glibenclamide and its metabolites like this compound. This suggests that genetic factors can significantly influence therapeutic outcomes .

- Metabolite Retention : Studies indicate that while the active metabolites such as this compound have reduced potency, their retention in the body can prolong hypoglycemic effects beyond the immediate action of glibenclamide .

特性

IUPAC Name |

5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWSGCQEWOOQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177737, DTXSID601308718 | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23155-04-6, 23155-00-2 | |

| Record name | 4′-Hydroxyglibenclamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23155-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Hydroxyglyburide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYGLYBURIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J8OD7PL2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。